3-Ethynyl-2-methoxypyridin-4-amine
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Overview
Description
3-Ethynyl-2-methoxypyridin-4-amine is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 3-position, a methoxy group at the 2-position, and an amino group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methoxypyridin-4-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of primary amines .
Scientific Research Applications
3-Ethynyl-2-methoxypyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridin-3-amine: Similar structure but lacks the ethynyl group.
4-Amino-2-methoxypyridine: Similar structure but lacks the ethynyl group.
3-Ethynylpyridine: Similar structure but lacks the methoxy and amino groups.
Uniqueness
3-Ethynyl-2-methoxypyridin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group enhances its ability to participate in various chemical reactions, while the methoxy and amino groups contribute to its solubility and interaction with biological targets .
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-ethynyl-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C8H8N2O/c1-3-6-7(9)4-5-10-8(6)11-2/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
DCTUSGBYKFPIDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1C#C)N |
Origin of Product |
United States |
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